molecular formula C13H19BrO B13484244 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methylbenzene

1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methylbenzene

Cat. No.: B13484244
M. Wt: 271.19 g/mol
InChI Key: JYKFUEAEGHCYES-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methylbenzene is an organic compound characterized by the presence of a bromine atom, a tert-butoxy group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methylbenzene typically involves the bromination of 1-(tert-butoxy)ethyl-3-methylbenzene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require precise control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like cyanide or methanethiolate in polar aprotic solvents.

    Elimination: Strong bases such as potassium tert-butoxide in non-polar solvents.

Major Products:

    Substitution: Products depend on the nucleophile used, such as nitriles or thiols.

    Elimination: Alkenes are the major products formed.

Scientific Research Applications

1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways involving brominated compounds.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methylbenzene involves its reactivity due to the presence of the bromine atom and the tert-butoxy group. The bromine atom can participate in substitution and elimination reactions, while the tert-butoxy group can stabilize intermediates formed during these reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

    1-(2-Bromoethyl)-3-methylbenzene: Lacks the tert-butoxy group, making it less sterically hindered.

    1-(tert-Butoxy)-2-bromo-3-methylbenzene: Different positioning of the bromine and tert-butoxy groups, leading to different reactivity.

Uniqueness: 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methylbenzene is unique due to the combination of the bromine atom and the tert-butoxy group, which influences its reactivity and stability. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

Molecular Formula

C13H19BrO

Molecular Weight

271.19 g/mol

IUPAC Name

1-[2-bromo-1-[(2-methylpropan-2-yl)oxy]ethyl]-3-methylbenzene

InChI

InChI=1S/C13H19BrO/c1-10-6-5-7-11(8-10)12(9-14)15-13(2,3)4/h5-8,12H,9H2,1-4H3

InChI Key

JYKFUEAEGHCYES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CBr)OC(C)(C)C

Origin of Product

United States

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